Benzoic acid, 5-bromo-2-(pentyloxy)-
Description
Benzoic acid, 5-bromo-2-(pentyloxy)- (IUPAC name: 5-bromo-2-(pentyloxy)benzoic acid), is a halogenated aromatic carboxylic acid derivative. Its structure comprises a benzoic acid backbone substituted with a bromine atom at the 5-position and a pentyloxy group (–O–C₅H₁₁) at the 2-position. The pentyloxy chain enhances lipophilicity compared to shorter or branched alkoxy substituents, which may influence solubility, reactivity, and biological interactions .
Properties
CAS No. |
60783-94-0 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-2-pentoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
YYEDWMFBBMTXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of Benzoic Acid, 5-Bromo-2-(Pentyloxy)-
Molecular Characteristics
The compound features a benzoic acid backbone substituted with a pentyloxy group at the ortho position (C2) and a bromine atom at the para position (C5). Its molecular formula is $$ \text{C}{12}\text{H}{15}\text{BrO}_3 $$, with a molecular weight of 287.15 g/mol. The presence of both electron-donating (pentyloxy) and electron-withdrawing (carboxylic acid) groups creates unique electronic effects that influence reactivity in synthetic pathways.
Regiochemical Considerations
The pentyloxy group at C2 directs electrophilic substitution to the para (C5) and ortho (C3/C6) positions. However, steric hindrance from the pentyl chain and the carboxylic acid group at C1 favors bromination at C5, as observed in analogous systems. This regioselectivity is critical for minimizing byproducts like 4-bromo or 3-bromo isomers.
Synthetic Routes to Benzoic Acid, 5-Bromo-2-(Pentyloxy)-
Route 1: Bromination of 2-Pentoxybenzoic Acid
Substrate Preparation: Synthesis of 2-Pentoxybenzoic Acid
2-Pentoxybenzoic acid is synthesized via alkylation of salicylic acid with 1-bromopentane under basic conditions:
$$
\text{Salicylic acid} + \text{1-Bromopentane} \xrightarrow[\text{Base}]{\Delta} \text{2-Pentoxybenzoic acid}
$$
Common bases include potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydride ($$ \text{NaH} $$) in polar aprotic solvents like dimethylformamide (DMF).
Bromination with N-Bromosuccinimide (NBS)
The bromination step employs N-bromosuccinimide (NBS) in concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 10–50°C. A catalyst such as sodium sulfide ($$ \text{Na}2\text{S} $$) is added to suppress the formation of di-brominated byproducts:
$$
\text{2-Pentoxybenzoic acid} + \text{NBS} \xrightarrow[\text{H}2\text{SO}4, \text{Na}2\text{S}]{30^\circ \text{C}} \text{5-Bromo-2-pentoxybenzoic acid}
$$
Key parameters :
- Molar ratio : 1:1 (substrate:NBS)
- Reaction time : 10–120 minutes
- Yield : 84–85% (theoretical maximum: 91.4% crude purity).
Purification and Recrystallization
The crude product is recrystallized using a methanol-water (1:1.5 v/v) system at 60°C, yielding >99.5% purity after a single crystallization cycle.
Route 2: Etherification of 5-Bromo-2-Hydroxybenzoic Acid
Synthesis of 5-Bromo-2-Hydroxybenzoic Acid
This precursor is prepared via bromination of salicylic acid using bromine ($$ \text{Br}2 $$) in acetic acid. The reaction proceeds at 0–5°C to minimize di-substitution:
$$
\text{Salicylic acid} + \text{Br}2 \xrightarrow[\text{CH}_3\text{COOH}]{0^\circ \text{C}} \text{5-Bromo-2-hydroxybenzoic acid}
$$
Alkylation with 1-Bromopentane
The phenolic hydroxyl group is alkylated using 1-bromopentane in the presence of $$ \text{K}2\text{CO}3 $$:
$$
\text{5-Bromo-2-hydroxybenzoic acid} + \text{1-Bromopentane} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{5-Bromo-2-pentoxybenzoic acid}
$$
Optimization challenges :
- Competing esterification of the carboxylic acid group requires anhydrous conditions.
- Reaction temperatures >80°C risk decarboxylation.
Catalytic Innovations and Byproduct Suppression
Role of Sulfur-Based Catalysts
The addition of sodium sulfide ($$ \text{Na}2\text{S} $$) or sodium sulfite ($$ \text{Na}2\text{SO}_3 $$) in Route 1 reduces the formation of 4-bromo-2-pentoxybenzoic acid from <12.1% to undetectable levels. These catalysts modulate the electrophilicity of the brominating agent, enhancing para-selectivity.
Industrial Scalability and Cost Considerations
Raw Material Economics
- 2-Chlorobenzoic acid (precursor in Route 1): \$12–15/kg (bulk pricing).
- NBS : \$45–50/kg, necessitating efficient recycling of succinimide byproducts.
- 1-Bromopentane : \$28–32/kg, with greener alternatives (e.g., pentanol Mitsunobu reaction) under investigation.
Waste Stream Management
The NBS/$$ \text{H}2\text{SO}4 $$ system generates sulfur-containing wastewater, requiring neutralization with lime ($$ \text{CaO} $$) before discharge.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoic acid, 5-bromo-2-(pentyloxy)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The pentyloxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the pentyloxy group.
Reduction: Formation of 2-(pentyloxy)benzoic acid from the reduction of the bromine atom.
Scientific Research Applications
Chemistry: Benzoic acid, 5-bromo-2-(pentyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine: Research into the biological activity of benzoic acid derivatives has shown potential applications in developing new pharmaceuticals. The bromine and pentyloxy substituents may impart unique biological properties, making this compound a candidate for drug discovery and development.
Industry: In the industrial sector, benzoic acid, 5-bromo-2-(pentyloxy)- can be used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-2-(pentyloxy)- in biological systems is not well-documented. it is likely to interact with molecular targets through its bromine and pentyloxy substituents, which can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Alkoxy Chains
(a) Shorter Alkoxy Chains
5-Bromo-2-(3-methylbutoxy)benzoic acid (Index name: 5-bromo-2-(isopentyloxy)benzoic acid):
(b) Longer Alkoxy Chains
- 5-Bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid (PDB Ligand 2CN):
Functional Group Modifications
(a) Hydroxyl vs. Alkoxy Substitutents
- 5-Bromo-2-hydroxybenzoic acid (5-bromosalicylic acid, CAS 89-55-4):
(b) Methoxy Substitutents
Esters and Protected Derivatives
(a) Methyl Esters
- Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate (CAS 1427460-43-2): Molecular Formula: C₈H₈BrNO₄ Molecular Weight: 262.06 g/mol Properties: Esterification of the carboxylic acid group (as in this compound) typically improves volatility and alters bioavailability compared to the free acid form .
(b) Amino-Protected Derivatives
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 5-Bromo-2-(pentyloxy)benzoic acid | C₁₂H₁₅BrO₃ | 287.16 (theoretical) | –Br (C5), –O–C₅H₁₁ (C2) | High lipophilicity, moderate steric bulk |
| 5-Bromo-2-propoxybenzoic acid | C₁₀H₁₁BrO₃ | 259.10 | –Br (C5), –O–C₃H₇ (C2) | Lower lipophilicity, enhanced solubility |
| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | –Br (C5), –OH (C2) | High acidity, hydrogen-bonding capability |
| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | –Br (C2), –OCH₃ (C5) | Electron-rich ring, potential for π-stacking |
| Methyl 5-bromo-2-hydroxybenzoate | C₈H₇BrO₄ | 247.05 | –Br (C5), –OH (C2), –COOCH₃ | Esterified form, improved volatility |
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